molecular formula C11H13NO B13910277 2,3,3-Trimethylindol-6-OL

2,3,3-Trimethylindol-6-OL

Cat. No.: B13910277
M. Wt: 175.23 g/mol
InChI Key: UHOTVFFGKPEUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2,3,3-Trimethylindol-6-OL can be achieved through various methods. One common synthetic route involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another method involves the annelation of a five-membered ring to an existing benzene ring bearing the appropriate functionality . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2,3,3-Trimethylindol-6-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield the corresponding amines .

Mechanism of Action

The mechanism of action of 2,3,3-Trimethylindol-6-OL involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives . The specific molecular targets and pathways involved depend on the biological activity being studied. For example, in antiviral activity, indole derivatives may inhibit viral replication by targeting viral enzymes .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2,3,3-trimethylindol-6-ol

InChI

InChI=1S/C11H13NO/c1-7-11(2,3)9-5-4-8(13)6-10(9)12-7/h4-6,13H,1-3H3

InChI Key

UHOTVFFGKPEUPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C1(C)C)C=CC(=C2)O

Origin of Product

United States

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